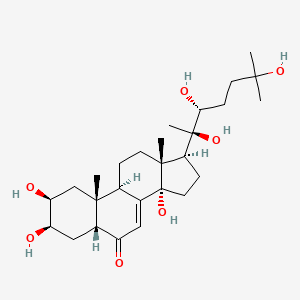

20-Hydroxyecdysone

Vue d'ensemble

Description

La crustecdysone , également connue sous le nom de 20-hydroxyecdysone, est une hormone ecdystéroïde naturelle. Elle se trouve principalement chez les arthropodes, où elle joue un rôle crucial dans le contrôle de la mue et de la métamorphose. Ce composé est également présent dans certaines plantes, telles que la Serratula coronata, et a été étudié pour ses avantages potentiels dans divers domaines, notamment la médecine et l'agriculture .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La crustecdysone peut être synthétisée par plusieurs voies chimiques. Une méthode courante consiste à extraire les ecdystéroïdes à partir de sources végétales comme la Serratula coronata. Le processus d'extraction comprend généralement une extraction par solvant suivie d'une purification chromatographique pour isoler le composé souhaité .

Méthodes de production industrielle

La production industrielle de crustecdysone repose souvent sur l'extraction à grande échelle à partir de sources végétales. Le processus implique la culture de plantes riches en ecdystéroïdes, suivie de la récolte et du traitement pour extraire et purifier le composé. Des techniques avancées telles que l'extraction par fluide supercritique et la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

La crustecdysone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.

Réduction : Les réactions de réduction peuvent modifier les groupes cétones du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la crustecdysone peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés alcooliques. Les réactions de substitution peuvent donner lieu à une variété d'ecdystéroïdes modifiés avec différents groupes fonctionnels .

Applications de la recherche scientifique

La crustecdysone a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des ecdystéroïdes et ses interactions avec d'autres molécules.

Biologie : Dans la recherche biologique, la crustecdysone est utilisée pour étudier les processus de mue et de métamorphose chez les arthropodes.

Mécanisme d'action

La crustecdysone exerce ses effets par l'intermédiaire du complexe récepteur de l'ecdysone (EcR-USP). Ce complexe se lie à des éléments régulateurs d'ADN spécifiques, activant la voie de signalisation des ecdystéroïdes. Cette voie régule divers processus physiologiques, notamment la mue, la métamorphose et l'autophagie. La crustecdysone inhibe également l'activité des caspases, contribuant à ses rôles protecteurs dans le système cardiovasculaire .

Applications De Recherche Scientifique

Therapeutic Potential

20-Hydroxyecdysone has been studied for its various pharmacological effects in mammals, including:

- Anabolic Effects : 20E promotes muscle growth and recovery, making it a candidate for treating conditions like sarcopenia and muscular dystrophies such as Duchenne muscular dystrophy .

- Hypolipidemic Properties : It has shown promise in lowering lipid levels in the blood, which could be beneficial for patients with hyperlipidemia and related cardiovascular diseases .

- Anti-Diabetic Effects : Research indicates that 20E may improve insulin sensitivity and glucose metabolism, presenting a potential treatment avenue for type 2 diabetes .

- Anti-Inflammatory and Hepatoprotective Effects : Studies suggest that 20E can reduce inflammation and protect liver function, which may be advantageous in treating liver diseases .

Clinical Trials

Early-stage clinical trials have begun evaluating the safety and efficacy of 20E in humans. These studies focus on its application in neuromuscular disorders, cardio-metabolic diseases, and respiratory conditions. However, further research is necessary to fully establish its pharmacological profile and safety .

Pest Control

This compound plays a crucial role in insect development and metamorphosis. Its application as a biopesticide has been explored due to its ability to disrupt the hormonal balance in pests:

- Insect Growth Regulator : Compounds that mimic or affect ecdysteroid signaling can be used to control pest populations by interfering with their growth and reproduction cycles .

- Malaria Vector Control : Research indicates that manipulating 20E signaling can enhance immune responses in mosquito vectors against malaria parasites, potentially reducing transmission rates .

Gene Expression Studies

This compound is utilized in molecular biology as a tool to induce gene expression:

- Transgenic Systems : It is employed in transgenic organisms to control the expression of target genes through ecdysteroid receptors. This method allows researchers to study gene function and regulation more effectively .

Case Studies and Research Findings

Mécanisme D'action

Crustecdysone exerts its effects through the ecdysone receptor complex (EcR-USP). This complex binds to specific DNA regulatory elements, activating the ecdysteroid signaling pathway. This pathway regulates various physiological processes, including molting, metamorphosis, and autophagy. Crustecdysone also inhibits caspase activity, contributing to its protective roles in the cardiovascular system .

Comparaison Avec Des Composés Similaires

La crustecdysone fait partie d'une grande famille d'ecdystéroïdes, qui comprend des composés comme l'ecdysone et la ponasterone A. Comparée à ces composés similaires, la crustecdysone est unique en raison de sa puissance supérieure et de ses activités biologiques spécifiques. Par exemple, tandis que l'ecdysone et la ponasterone A régulent également la mue, la crustecdysone a des rôles supplémentaires dans l'autophagie et la protection cardiovasculaire .

Liste des composés similaires

- Ecdysone

- Ponasterone A

- Turkesterone

- Makisterone A

Les propriétés uniques et les applications diverses de la crustecdysone en font un composé précieux pour la recherche scientifique et l'utilisation industrielle.

Activité Biologique

20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid that plays significant roles in various biological processes across different species, particularly in insects and plants. Its diverse biological activities have drawn considerable attention in pharmacology and therapeutic research, particularly concerning its potential applications in human health.

Overview of Biological Activities

20E exhibits a range of biological activities, including:

- Antineoplastic Properties : Recent studies have demonstrated that 20E possesses anticancer properties, particularly against non-small cell lung cancer (NSCLC). It inhibits glycolysis and respiration in cancer cells and sensitizes them to metabolic inhibitors, thereby suppressing cancer stem cell markers .

- Antioxidant Effects : 20E has been shown to confer antioxidant properties, which may protect cells from oxidative stress and damage .

- Proapoptotic and Autophagic Activity : In breast cancer cell lines, 20E induces apoptosis and autophagy, influencing key proteins involved in these processes. For example, it alters levels of PARP, Bax, Bcl-2, and activates caspase-3 in triple-negative breast cancer cells .

- Metabolic Regulation : 20E enhances energy production by boosting both catabolic and anabolic processes in muscle cells. It upregulates enzymes involved in glycolysis and mitochondrial respiration, contributing to improved overall energy metabolism .

The mechanisms underlying the biological activities of 20E are multifaceted:

- Hormonal Role : In insects, 20E regulates molting and metamorphosis. In mammals, it influences various metabolic pathways through the activation of the Mas1 receptor within the renin-angiotensin system .

- Cellular Signaling : 20E modulates several signaling pathways that affect cell survival, proliferation, and apoptosis. Its interaction with estrogen receptors also suggests potential implications for hormone-related cancers .

Case Study 1: Anticancer Activity

In a study evaluating the effects of 20E on breast cancer cells (MCF7, T-47D, MDA-MB-231), it was found that:

- MDA-MB-231 Cells : Treatment with 20E resulted in significant inhibition of cell viability and induced apoptosis. The study highlighted the compound's ability to activate autophagy through modulation of associated proteins like LC3 and mTOR .

Case Study 2: Metabolic Effects

A recent investigation into the metabolic effects of 20E on C2C12 myoblasts revealed:

- Enhanced Energy Production : Transcriptomic analysis indicated that 20E treatment upregulated genes involved in oxidative phosphorylation and biosynthetic processes. This suggests that 20E not only boosts energy production but also supports anabolic activities necessary for muscle growth .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFYOWSKOHCCO-YPVLXUMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040388 | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5289-74-7 | |

| Record name | 20-Hydroxyecdysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyecdysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxyecdysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-HYDROXYECDYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237.5 - 239.5 °C | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.